molecular formula C7H9ClO3 B13189880 Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

Cat. No.: B13189880
M. Wt: 176.60 g/mol
InChI Key: MLYGHTDTULEBDL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a spirocyclic compound featuring a chlorinated carboxyester moiety. Its structure combines a bicyclic system (1-oxaspiro[2.3]hexane) with a methyl ester group and a chlorine substituent at the 2-position. The compound’s reactivity is likely influenced by the electron-withdrawing chlorine atom, which may enhance electrophilic interactions or facilitate nucleophilic substitution reactions .

Properties

Molecular Formula

C7H9ClO3

Molecular Weight

176.60 g/mol

IUPAC Name

methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate

InChI

InChI=1S/C7H9ClO3/c1-10-5(9)7(8)6(11-7)3-2-4-6/h2-4H2,1H3

InChI Key

MLYGHTDTULEBDL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(C2(O1)CCC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis is typically performed in specialized laboratories equipped with the necessary safety and handling protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or alcohols, and the reactions are typically carried out in polar solvents such as ethanol or methanol.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group, with reagents such as hydrochloric acid or sodium hydroxide.

    Oxidation and Reduction:

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure, featuring a chloro substituent and a carboxylate functional group. Its molecular formula is C8H11ClO3C_8H_{11}ClO_3, and it has a molecular weight of approximately 190.62 g/mol. This compound's distinct chemical properties and potential reactivity stem from its spiro linkage.

Potential Applications

While the exploration of its applications is ongoing within research contexts, methyl 2-chloro-5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate may find applications in various fields, including pharmaceuticals, due to its potential biological activity. Its unique spirocyclic framework, combined with a chloro substituent and an ester functional group, may confer distinct reactivity and biological properties compared to similar compounds.

Other related compounds include:

  • 2-Methyl-1-oxaspiro[2.4]heptane-2-carboxylic acid: with the molecular formula C8H12O3C_8H_{12}O_3 and a molecular weight of 156.18 g/mol .
  • Methyl (3α, 5β)-1-oxaspiro[2.3]hexane-5-carboxylate: with the molecular formula C7H10O3C_7H_{10}O_3 and a molecular weight of 142.15 .

Mechanism of Action

The mechanism of action of Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is not well-documented. its unique spirocyclic structure may interact with specific molecular targets and pathways, influencing biological activity. Further research is needed to elucidate the exact mechanism and molecular targets involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table compares Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate with two methyl-substituted analogs:

Property This compound Methyl 2-methyl-1-oxaspiro[2.3]hexane-2-carboxylate Methyl 5-methyl-1-oxaspiro[2.3]hexane-2-carboxylate
CAS Number Not explicitly provided (PubChem entry incomplete) 73039-87-9 1697809-56-5
Molecular Formula Likely C₇H₉ClO₃ (inferred from analogs) C₈H₁₂O₃ C₈H₁₂O₃
Molecular Weight ~170.59 (estimated) 156.18 156.18
Substituent Position/Type 2-chloro 2-methyl 5-methyl
Key Structural Feature Chlorine atom at 2-position Methyl group at 2-position Methyl group at 5-position
Availability Unknown (PubChem entry incomplete) Temporarily out of stock Temporarily out of stock
Key Observations:

The position of substituents (2- vs. 5-methyl) in analogs may alter ring strain or intermolecular interactions, though specific data on conformational stability are unavailable.

Molecular Weight Differences :

  • The chlorine substituent increases the molecular weight of the target compound compared to its methyl-substituted analogs, which share identical molecular formulas and weights (156.18 g/mol) .

Synthetic and Commercial Accessibility: Both methyl-substituted analogs are listed as temporarily out of stock, suggesting high demand or complex synthesis pathways. No purity or storage details are available, limiting direct comparisons of stability .

Functional Group Comparisons

  • Ester Group Reactivity : All three compounds contain a methyl ester group, which is prone to hydrolysis under acidic or basic conditions. The electron-withdrawing chlorine in the target compound may accelerate hydrolysis compared to the electron-donating methyl groups in analogs .
  • Spirocyclic System Stability : The 1-oxaspiro[2.3]hexane core is common across these compounds. Substituent effects on ring strain or crystallinity (e.g., pharmacopeial standards for related bicyclic compounds ) remain unexplored for these specific molecules.

Biological Activity

Methyl 2-chloro-1-oxaspiro[2.3]hexane-2-carboxylate is a chemical compound with a unique spirocyclic structure, characterized by the presence of a chloro substituent and an ester functional group. Its molecular formula is C7H9ClO3C_7H_9ClO_3 with a molecular weight of approximately 190.62 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The structural uniqueness of this compound contributes to its reactivity and biological activity. The spirocyclic framework allows for various interactions with biological macromolecules, making it a candidate for drug development.

PropertyValue
Molecular FormulaC7H9ClO3
Molecular Weight190.62 g/mol
CAS Number1695937-42-8
StructureSpirocyclic

Antimicrobial Properties

Recent studies have explored the antimicrobial activity of spirocyclic compounds, including this compound. Research indicates that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, including resistant strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Enzyme Interactions

The compound's biological activity may also be attributed to its interactions with specific enzymes. Preliminary biochemical analyses suggest that this compound can act as an inhibitor for enzymes involved in critical metabolic processes, potentially leading to therapeutic applications in treating diseases such as cancer or bacterial infections.

Synthesis and Applications

The synthesis of this compound can be achieved through various organic reactions, making it accessible for research purposes. Its applications extend beyond medicinal chemistry; it serves as a versatile building block in organic synthesis, enabling the development of more complex molecules.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study conducted on similar spirocyclic compounds demonstrated that they exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. This compound is hypothesized to share these properties due to its structural similarities.
  • Enzyme Inhibition Research : In vitro studies indicated that compounds with spirocyclic structures can inhibit key enzymes such as DNA gyrase and topoisomerase, which are crucial for bacterial DNA replication. This suggests that this compound could be further investigated for its potential as an antibacterial agent.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations suggest favorable absorption and distribution characteristics for this compound, indicating its potential viability as a lead compound in drug development.

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